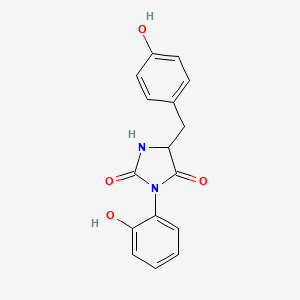
5-(4-Hydroxybenzyl)-3-(2-hydroxyphenyl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-(4-Hydroxybenzyl)-3-(2-hydroxyphenyl)imidazolidine-2,4-dione” is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “5-(4-Hydroxybenzyl)-3-(2-hydroxyphenyl)imidazolidine-2,4-dione” typically involves the reaction of appropriate benzyl and phenyl derivatives with imidazolidine-2,4-dione under controlled conditions. Common reagents used in the synthesis include:
- Benzyl halides
- Phenyl halides
- Base catalysts (e.g., sodium hydroxide or potassium carbonate)
- Solvents (e.g., dimethylformamide or ethanol)
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing similar reagents and conditions as in laboratory synthesis but optimized for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
“5-(4-Hydroxybenzyl)-3-(2-hydroxyphenyl)imidazolidine-2,4-dione” can undergo various chemical reactions, including:
- Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
- Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution: Replacement of hydroxyl groups with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Sodium borohydride, lithium aluminum hydride
- Substitution reagents: Thionyl chloride, phosphorus tribromide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of “5-(4-Hydroxybenzyl)-3-(2-hydroxyphenyl)imidazolidine-2,4-dione” depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Hydroxybenzyl)-3-phenylimidazolidine-2,4-dione
- 5-Benzyl-3-(2-hydroxyphenyl)imidazolidine-2,4-dione
- 5-(4-Methoxybenzyl)-3-(2-hydroxyphenyl)imidazolidine-2,4-dione
Uniqueness
“5-(4-Hydroxybenzyl)-3-(2-hydroxyphenyl)imidazolidine-2,4-dione” is unique due to the presence of both hydroxyl and benzyl groups, which may confer specific biological activities and chemical reactivity not observed in similar compounds.
Propiedades
Número CAS |
20852-40-8 |
|---|---|
Fórmula molecular |
C16H14N2O4 |
Peso molecular |
298.29 g/mol |
Nombre IUPAC |
3-(2-hydroxyphenyl)-5-[(4-hydroxyphenyl)methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C16H14N2O4/c19-11-7-5-10(6-8-11)9-12-15(21)18(16(22)17-12)13-3-1-2-4-14(13)20/h1-8,12,19-20H,9H2,(H,17,22) |
Clave InChI |
BBTRZLGGVOWTEV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N2C(=O)C(NC2=O)CC3=CC=C(C=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



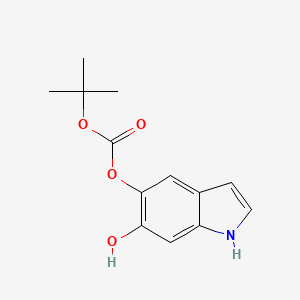
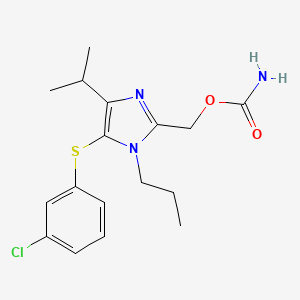

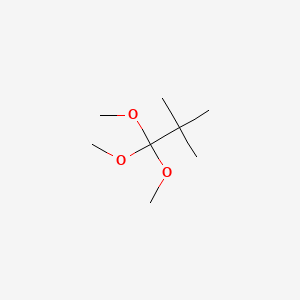
![3-(1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)propan-1-ol](/img/structure/B12946519.png)
![Tert-butyl 4-[2-(6-amino-8-bromo-purin-9-yl)ethyl]piperidine-1-carboxylate](/img/structure/B12946522.png)
![Methyl (1R,4R)-2-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B12946526.png)
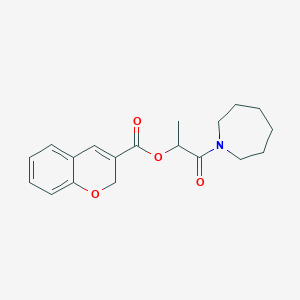
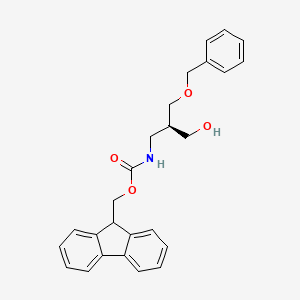
![5-Bromo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B12946540.png)
![7-Fluorobenzo[d]thiazol-6-amine](/img/structure/B12946549.png)
![(3-Propyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine](/img/structure/B12946557.png)
![3-Thioxo-2-(3-(trifluoromethyl)phenyl)hexahydroimidazo[1,5-a]pyridin-1(5H)-one](/img/structure/B12946564.png)
